Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate
Overview
Description
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is a key precursor for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins . It is a derivative of glycine .
Synthesis Analysis
The synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis
The molecular formula of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is C11H22N2O4 . It has an average mass of 246.303 Da and a mono-isotopic mass of 246.157959 Da .Chemical Reactions Analysis
The methacrylate in Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate can be polymerized to generate a polymer with pendant amine functionality . The protecting group, BOC, is usually removed with acid .Physical And Chemical Properties Analysis
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is a solid substance with a white to off-white color . It has a molecular weight of 282.76 .Scientific Research Applications
Catalytic N-Alkylation of Aminothiophenes : Cao Sheng and F. Yu (2005) described the use of ethyl acetate in the catalytic N-alkylation of N-Boc-aminothiophenes, indicating its role in synthesizing certain organic compounds (Cao & Yu, 2005).
Asymmetric Synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids : Williams et al. (2003) discussed the synthesis of various organic compounds, including ethyl N-tert-butoxycarbonyl-N-(1′2′-diphenyl-2-hydroxyethyl)glycinate, highlighting its potential in the asymmetric synthesis of α-amino acids (Williams et al., 2003).
Synthesis of BOC-Protected Thio-1,3,4-Oxadiazol-2-Yl Derivatives : Shafi, Rajesh, and Senthilkumar (2021) synthesized derivatives involving ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate, exploring their potential in industrial applications, particularly in photoelectronic devices (Shafi, Rajesh & Senthilkumar, 2021).
N-Benzyl-N-(tert-butyloxycarbonyl)glycine Study : Doi et al. (1998) conducted a study on an amino acid mimic crystallized from ethyl acetate, providing insights into structural properties relevant to biochemical research (Doi et al., 1998).
Synthesis and Transformation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate : Bevk et al. (2001) investigated the preparation of this compound from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and its reactions with various amines and hydrazines, suggesting its relevance in the creation of fused pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001).
Design of Dual Responsive Nanoparticles : Yildirim et al. (2016) described the use of 2-((tert-butoxycarbonyl)(2-((tert-butoxycarbonyl)amino)ethyl)amino)ethyl methacrylate in the creation of pH- and redox-responsive nanoparticles for drug delivery, highlighting its potential in pharmaceutical applications (Yildirim et al., 2016).
Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate in Peptide Synthesis : Thalluri et al. (2013) demonstrated the use of this compound as a coupling reagent in peptide synthesis, showing its efficiency and sustainability in organic synthesis (Thalluri et al., 2013).
Enantioselective Synthesis of β-Amino Alcohols : Evans and Ellman (2003) described the stereoselective synthesis of 1,2-disubstituted β-amino alcohols using N-tert-butanesulfinyl α-alkoxyaldimines, which can be made using compounds similar to Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate (Evans & Ellman, 2003).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4/h12H,5-8H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFXXOLKYIPCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401879 | |
Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate | |
CAS RN |
72648-80-7 | |
Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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